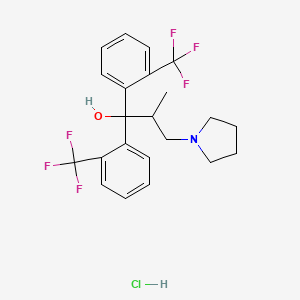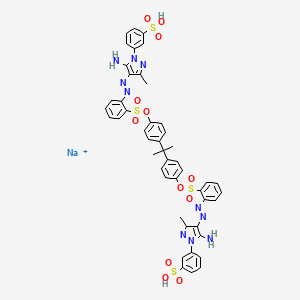
1,1'-(Isopropylidenedi-p-phenylene) bis(2-((5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate), sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) is a complex organic compound with a molecular formula of C47H42N10NaO12S4. It is known for its unique structure, which includes multiple aromatic rings and azo groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then coupled through azo linkage formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through various techniques such as crystallization and filtration.
化学反应分析
Types of Reactions
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired outcome, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or hydrazines.
科学研究应用
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
相似化合物的比较
Similar Compounds
- 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulfophenyl)-1H-pyrazol-4-ylazobenzenesulfonate
- Tetrasodium 3,3’-carbonylbis(imino[2-(hydroxyacetyl)amino]-4,1-phenylene)azo]bisnaphthalene-1,5-disulphonate
- Sodium 2-[4-[[4-[(p-tolyl)sulfonyl]oxy]-3-tolyl]azo]anilino]-5-nitrobenzenesulfonate
Uniqueness
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) stands out due to its unique combination of aromatic rings and azo groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical interactions and stability.
属性
CAS 编号 |
83006-51-3 |
|---|---|
分子式 |
C47H42N10NaO12S4+ |
分子量 |
1090.2 g/mol |
IUPAC 名称 |
sodium;3-[5-amino-4-[[2-[4-[2-[4-[2-[[5-amino-3-methyl-1-(3-sulfophenyl)pyrazol-4-yl]diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-3-methylpyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C47H42N10O12S4.Na/c1-29-43(45(48)56(54-29)33-11-9-13-37(27-33)70(58,59)60)52-50-39-15-5-7-17-41(39)72(64,65)68-35-23-19-31(20-24-35)47(3,4)32-21-25-36(26-22-32)69-73(66,67)42-18-8-6-16-40(42)51-53-44-30(2)55-57(46(44)49)34-12-10-14-38(28-34)71(61,62)63;/h5-28H,48-49H2,1-4H3,(H,58,59,60)(H,61,62,63);/q;+1 |
InChI 键 |
GGFWFYDYHFJTNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2S(=O)(=O)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5N=NC6=C(N(N=C6C)C7=CC(=CC=C7)S(=O)(=O)O)N)N)C8=CC(=CC=C8)S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


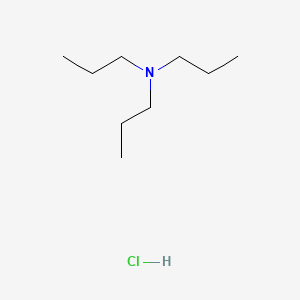
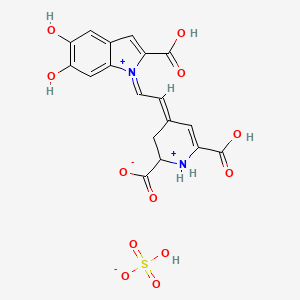
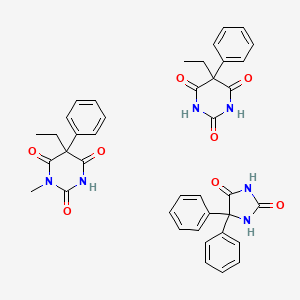
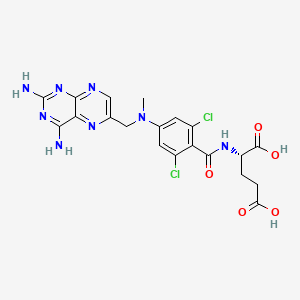
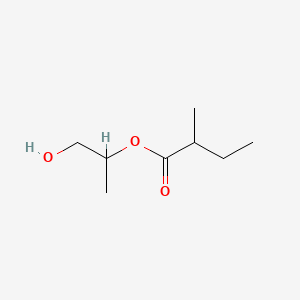
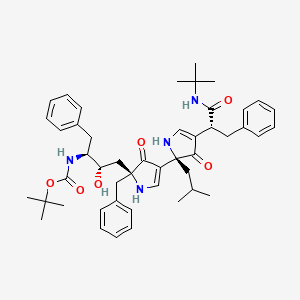
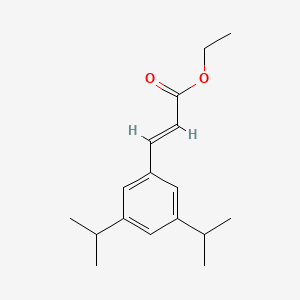
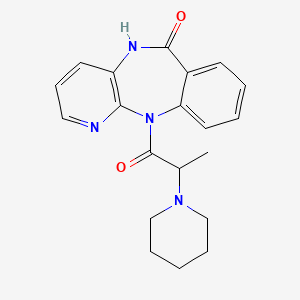
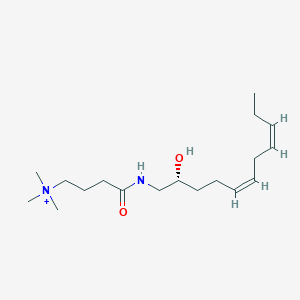

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
